molecular formula C21H18N2O5 B3734321 N'-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

N'-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

Cat. No.: B3734321
M. Wt: 378.4 g/mol
InChI Key: DWFBWMZMXBGMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromene core, which is known for its diverse biological activities and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzoyl chloride with 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of chromene oxides.

    Reduction: Formation of chromene alcohols.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N’-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carbohydrazide
  • N-(4-methoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Uniqueness

N’-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide is unique due to its specific structural features, such as the presence of both a chromene core and a carbohydrazide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(4-methoxybenzoyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-3-5-13-6-4-7-15-12-17(21(26)28-18(13)15)20(25)23-22-19(24)14-8-10-16(27-2)11-9-14/h3-4,6-12H,1,5H2,2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFBWMZMXBGMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide
Reactant of Route 6
N'-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.